1-Ethyl-6-fluoro-4-oxo-7-(4-phenylpiperazin-1-yl)quinoline-3-carbonitrile
Description
1-Ethyl-6-fluoro-4-oxo-7-(4-phenylpiperazin-1-yl)quinoline-3-carbonitrile is a synthetic compound belonging to the fluoroquinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are widely used in the treatment of various bacterial infections. The presence of the fluoro group at the 6-position and the piperazine moiety at the 7-position are characteristic features that enhance the antibacterial properties of this compound.
Properties
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-(4-phenylpiperazin-1-yl)quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c1-2-25-15-16(14-24)22(28)18-12-19(23)21(13-20(18)25)27-10-8-26(9-11-27)17-6-4-3-5-7-17/h3-7,12-13,15H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMZKGSTTARLJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=CC=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-fluoro-4-oxo-7-(4-phenylpiperazin-1-yl)quinoline-3-carbonitrile typically involves multiple steps:
Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer condensation reaction, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the fluoro group: The fluoro group is introduced at the 6-position through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the piperazine moiety: The piperazine ring is introduced at the 7-position through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Formation of the carbonitrile group: The carbonitrile group at the 3-position is typically introduced through a nucleophilic substitution reaction using cyanide sources like potassium cyanide (KCN) or sodium cyanide (NaCN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-fluoro-4-oxo-7-(4-phenylpiperazin-1-yl)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the carbonyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine moiety can lead to the formation of N-oxide derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
1-Ethyl-6-fluoro-4-oxo-7-(4-phenylpiperazin-1-yl)quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a model compound in the study of fluoroquinolone synthesis and reactivity.
Biology: The compound is studied for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: It is investigated for its potential use in the treatment of bacterial infections, particularly those resistant to other antibiotics.
Industry: The compound is used in the development of new antibacterial agents and formulations.
Mechanism of Action
The antibacterial activity of 1-Ethyl-6-fluoro-4-oxo-7-(4-phenylpiperazin-1-yl)quinoline-3-carbonitrile is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Ofloxacin: 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid
Uniqueness
1-Ethyl-6-fluoro-4-oxo-7-(4-phenylpiperazin-1-yl)quinoline-3-carbonitrile is unique due to the presence of the phenylpiperazine moiety, which enhances its antibacterial activity and spectrum. This structural feature differentiates it from other fluoroquinolones and contributes to its effectiveness against a broader range of bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
